molecular formula C16H21NO B156845 N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide CAS No. 10207-07-5

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide

Cat. No. B156845
CAS RN: 10207-07-5
M. Wt: 243.34 g/mol
InChI Key: VMPACSDMLBCXKA-UHFFFAOYSA-N
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Description

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide (PBODA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PBODA belongs to the class of bicyclic compounds, which are known for their unique chemical properties and potential biological activities.

Mechanism Of Action

The mechanism of action of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. This leads to an increase in inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures.

Biochemical And Physiological Effects

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has been shown to have a low toxicity profile in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has a relatively short half-life in the body, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide. One area of interest is the development of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide derivatives that have improved pharmacokinetic properties. Another area of interest is the study of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, the development of new animal models that better mimic human neurological and psychiatric disorders could provide valuable insights into the potential therapeutic applications of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide.

Synthesis Methods

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be synthesized using a variety of methods, including the reduction of bicyclo[2.2.2]octanone with sodium borohydride and the reaction of 4-bromobenzyl bromide with bicyclo[2.2.2]oct-7-ene-2,3-dione. The yield and purity of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be improved by using different solvents and reaction conditions.

Scientific Research Applications

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.

properties

CAS RN

10207-07-5

Product Name

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-(4-phenyl-1-bicyclo[2.2.2]octanyl)acetamide

InChI

InChI=1S/C16H21NO/c1-13(18)17-16-10-7-15(8-11-16,9-12-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,18)

InChI Key

VMPACSDMLBCXKA-UHFFFAOYSA-N

SMILES

CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3

synonyms

N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide

Origin of Product

United States

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